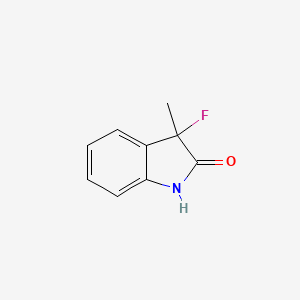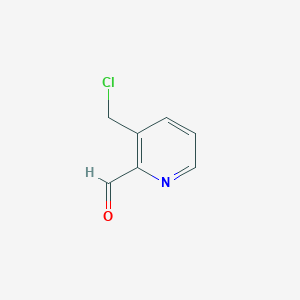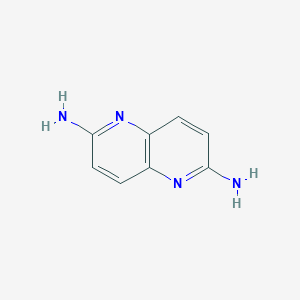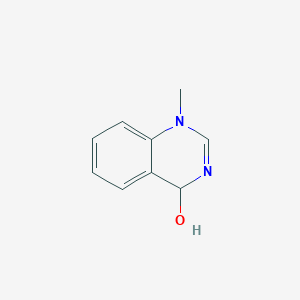
4-Cyclohexylazetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexylazetidin-2-one can be achieved through various methods. . This photochemical reaction is efficient for constructing azetidines, although it has faced challenges due to the inherent reactivity of the imine component.
Another practical synthetic approach involves the use of ketenes and Schiff bases, which can be employed to synthesize azetidinones with high regio- and stereoselectivity . This method avoids the need for column chromatographic separation, making it suitable for large-scale production.
Industrial Production Methods
For industrial production, the synthesis of this compound can be optimized by employing scalable and cost-effective methods. The use of readily available starting materials, mild reaction conditions, and efficient purification techniques are essential for achieving high yields and purity. Industrial processes often focus on minimizing the use of hazardous reagents and solvents to ensure safety and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclohexylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the azetidinone ring to more saturated derivatives.
Substitution: The azetidinone ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated azetidinones, reduced azetidines, and various substituted derivatives. These products can be further utilized in the synthesis of more complex molecules or as intermediates in pharmaceutical development.
Wissenschaftliche Forschungsanwendungen
4-Cyclohexylazetidin-2-one has a wide range of applications in scientific research:
Biology: Azetidinones are investigated for their role in enzyme inhibition and as potential therapeutic agents.
Industry: this compound is utilized in the synthesis of polymers and other materials with specialized properties.
Wirkmechanismus
The mechanism of action of 4-Cyclohexylazetidin-2-one involves its interaction with specific molecular targets and pathways. In the context of β-lactam antibiotics, azetidinones inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), which are essential for peptidoglycan cross-linking . This inhibition leads to bacterial cell lysis and death. Additionally, azetidinones can act as enzyme inhibitors, modulating various biochemical pathways and exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidin-2-one: The parent compound of 4-Cyclohexylazetidin-2-one, known for its β-lactam ring structure and use in antibiotics.
2-Thioxoimidazolidin-4-one: A related heterocycle with diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
This compound is unique due to its cyclohexyl substitution, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and biological activity, making it a valuable scaffold for drug design and other applications.
Eigenschaften
Molekularformel |
C9H15NO |
|---|---|
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
4-cyclohexylazetidin-2-one |
InChI |
InChI=1S/C9H15NO/c11-9-6-8(10-9)7-4-2-1-3-5-7/h7-8H,1-6H2,(H,10,11) |
InChI-Schlüssel |
CEZFFLGIKBGULC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2CC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Dimethyl-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B11918475.png)



![[1,2,4]Triazolo[1,5-a]pyridine hydrochloride](/img/structure/B11918495.png)
![(7R,8AR)-7-methoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11918499.png)







![(1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11918561.png)
